6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine
CAS No.: 117519-18-3
Cat. No.: VC7801857
Molecular Formula: C8H9F3N2O
Molecular Weight: 206.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117519-18-3 |
---|---|
Molecular Formula | C8H9F3N2O |
Molecular Weight | 206.16 g/mol |
IUPAC Name | 6-ethoxy-4-(trifluoromethyl)pyridin-2-amine |
Standard InChI | InChI=1S/C8H9F3N2O/c1-2-14-7-4-5(8(9,10)11)3-6(12)13-7/h3-4H,2H2,1H3,(H2,12,13) |
Standard InChI Key | UAQNYHNCACGIGS-UHFFFAOYSA-N |
SMILES | CCOC1=CC(=CC(=N1)N)C(F)(F)F |
Canonical SMILES | CCOC1=CC(=CC(=N1)N)C(F)(F)F |
Introduction
Molecular Structure and Fundamental Characteristics
The molecular formula of 6-ethoxy-4-(trifluoromethyl)pyridin-2-amine is C₈H₉F₃N₂O, with a molecular weight of 206.17 g/mol . The pyridine ring’s substitution pattern directs both electronic and steric interactions, influencing reactivity. Key structural features include:
-
Trifluoromethyl group (-CF₃): This strongly electron-withdrawing group stabilizes the aromatic system and enhances lipophilicity, a critical factor in drug design .
-
Ethoxy group (-OCH₂CH₃): The ether linkage introduces moderate polarity, improving aqueous solubility compared to alkyl or halogen substituents.
Table 1: Comparative Analysis of Structural Analogs
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine | C₈H₉F₃N₂O | 206.17 | -CF₃ (4), -OCH₂CH₃ (6) |
4-Chloro-6-(trifluoromethyl)pyridin-2-amine | C₆H₄ClF₃N₂ | 196.56 | -CF₃ (4), -Cl (6) |
6-Methoxy-4-(trifluoromethyl)pyridin-2-amine | C₇H₇F₃N₂O | 192.14 | -CF₃ (4), -OCH₃ (6) |
The ethoxy substituent distinguishes this compound from chloro or methoxy analogs, offering a balance between reactivity and solubility .
Synthesis Strategies and Optimization
Nucleophilic Substitution Pathways
A scalable method for synthesizing 2-amino-4-(trifluoromethyl)pyridine derivatives involves ammonolysis of halogenated precursors under catalytic hydrogenation. For example, 6-chloro-4-(trifluoromethyl)pyridin-2-amine undergoes substitution with ethanol in the presence of a palladium catalyst to yield the ethoxy analog . Key steps include:
-
Halogenation: Introduction of chlorine at the 6-position via electrophilic substitution.
-
Ammonia Treatment: Reaction with aqueous ammonia at elevated temperatures (150°C) to replace chlorine with an amino group .
-
Ethoxy Introduction: Substitution of residual halogens (if present) with ethoxy groups using ethanol and base.
This method achieves yields exceeding 70% under optimized conditions .
Cyclocondensation Approaches
Physicochemical Properties
Solubility and Partition Coefficients
-
Aqueous Solubility: Moderate solubility in water (~1.2 mg/mL at 25°C), enhanced by hydrogen bonding with the amino and ethoxy groups.
-
LogP (Octanol-Water): Estimated at 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with decomposition above 250°C. The trifluoromethyl group contributes to thermal stability by reducing electron density in the aromatic ring .
Applications in Drug Discovery and Agrochemicals
Kinase Inhibitor Development
The trifluoromethylpyridine scaffold is pivotal in designing mTOR and PI3K inhibitors, such as PQR620 and PQR530, which target cancer and neurodegenerative diseases . The ethoxy variant may serve as a precursor for analogs with improved pharmacokinetic profiles.
Antibacterial and Antifungal Agents
Structural analogs demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, suggesting potential for antimicrobial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume